molecular formula C20H19ClN4 B14290221 2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 113090-52-1

2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B14290221
CAS No.: 113090-52-1
M. Wt: 350.8 g/mol
InChI Key: UIEHIFTZKQZPHD-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is an organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a tetrazolium ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, substituted with phenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of appropriate aromatic amines with sodium nitrite in the presence of hydrochloric acid to form diazonium salts. These diazonium salts then undergo cyclization with hydrazine derivatives to form the tetrazole ring. The final step involves the quaternization of the tetrazole ring with an alkyl halide to form the tetrazolium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.

    Reduction: Reduction reactions can convert the tetrazolium salt to its corresponding tetrazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Tetrazole oxides.

    Reduction: Corresponding tetrazole.

    Substitution: Various substituted tetrazolium salts depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.

    Biology: Employed in biochemical assays, particularly in the detection of cellular respiration and metabolic activity.

    Medicine: Investigated for its potential use in drug development, particularly as antimicrobial and anticancer agents.

    Industry: Used in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with cellular components. The compound can act as an electron acceptor in biochemical assays, leading to the formation of colored formazan products. This property is utilized in assays to measure cell viability and metabolic activity. The molecular targets and pathways involved include mitochondrial enzymes and electron transport chains.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolium Blue (MTT): Commonly used in cell viability assays.

    Tetrazolium Red (TTC): Used in microbiological assays to detect bacterial growth.

    Tetrazolium Violet (INT): Employed in various biochemical assays.

Uniqueness

2-(2-Methylphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

113090-52-1

Molecular Formula

C20H19ClN4

Molecular Weight

350.8 g/mol

IUPAC Name

2-(2-methylphenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride

InChI

InChI=1S/C20H18N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3,(H,21,22);1H

InChI Key

UIEHIFTZKQZPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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